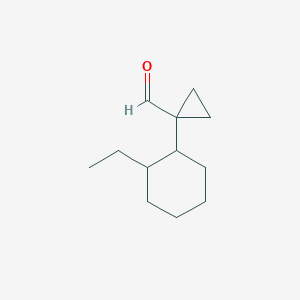
1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring attached to a cyclohexane ring with an ethyl substituent and an aldehyde functional group
準備方法
The synthesis of 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate cyclohexane derivative. The reaction typically employs a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper. The reaction conditions often include an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to enhance the efficiency and yield of the desired product. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve the desired purity and yield.
化学反応の分析
1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted cyclopropane derivatives.
科学的研究の応用
1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure allows for the exploration of its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: It can be used in the synthesis of specialty chemicals and materials, such as polymers and resins, due to its reactive functional groups.
作用機序
The mechanism by which 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons from the reducing agent, forming a primary alcohol.
The molecular targets and pathways involved in these reactions include the interaction of the aldehyde group with nucleophiles or electrophiles, leading to the formation of new chemical bonds and the generation of various reaction intermediates.
類似化合物との比較
1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carbaldehyde: Lacks the ethylcyclohexyl substituent, making it less sterically hindered and potentially more reactive.
1-(2-Methylcyclohexyl)cyclopropane-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
1-(2-Ethylcyclohexyl)cyclopropane-1-carboxylic acid: The carboxylic acid derivative, which may exhibit different reactivity and applications compared to the aldehyde.
特性
分子式 |
C12H20O |
|---|---|
分子量 |
180.29 g/mol |
IUPAC名 |
1-(2-ethylcyclohexyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-2-10-5-3-4-6-11(10)12(9-13)7-8-12/h9-11H,2-8H2,1H3 |
InChIキー |
PNOVHGPIMSAISJ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCC1C2(CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


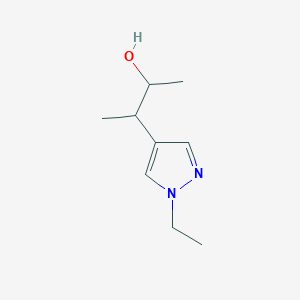
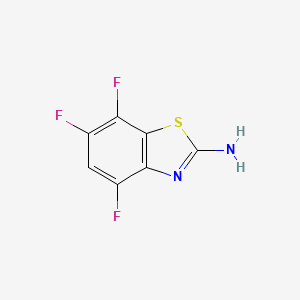
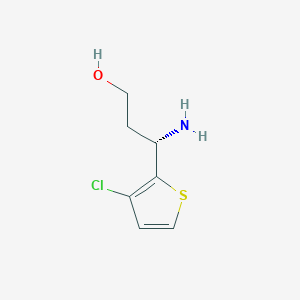
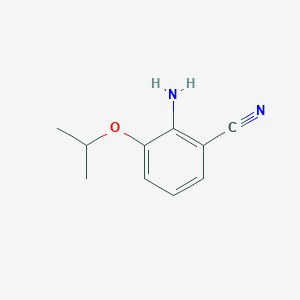

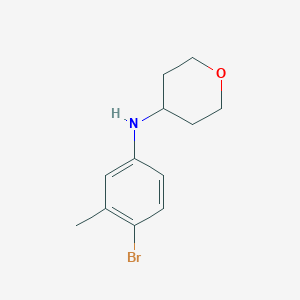


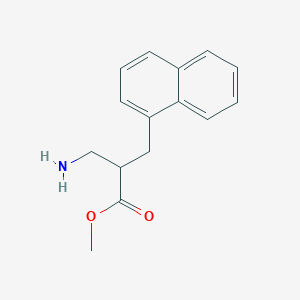


![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13311477.png)

![4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene](/img/structure/B13311484.png)
